4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene
Description
This compound features a nitrogen-rich tricyclic core with a 2,3-difluorophenyl substituent. The tetraazatricyclic framework provides multiple hydrogen-bonding sites, while the difluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing nature. Structural characterization of such compounds often relies on X-ray crystallography refined via the SHELX system and visualized using programs like ORTEP .
Properties
Molecular Formula |
C14H10F2N4 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C14H10F2N4/c15-10-5-1-4-9(12(10)16)13-18-14-8-3-2-6-11(8)17-7-20(14)19-13/h1,4-5,7H,2-3,6H2 |
InChI Key |
HSPAZVTYLPAWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of Precursors
One of the most common methods involves the cyclization of appropriate precursors containing difluorophenyl groups and azole moieties.
-
- 2,3-Difluorobenzaldehyde
- Malonic acid derivatives
- Azole compounds
-
Formation of the Intermediate : React 2,3-difluorobenzaldehyde with malonic acid in the presence of a base (e.g., sodium ethoxide) to form a β-ketoester.
Cyclization : The β-ketoester undergoes cyclization with azole derivatives under acidic conditions to yield the tetraazatricyclo structure.
Yields : Typical yields for this method range from 50% to 70% , depending on the reaction conditions and purification methods used.
Method 2: Multi-step Synthesis via Functionalization
This method emphasizes functionalizing simpler precursors sequentially to construct the target compound.
-
- A suitable difluorophenyl compound
- Various amines or azoles
-
Nucleophilic Substitution : Introduce amines to difluorophenyl compounds to create amine-substituted intermediates.
Cyclization and Dehydration : Subject these intermediates to cyclization reactions that may involve dehydration steps to form the final tetraazatricyclo structure.
Yields : Yields can vary significantly but have been reported up to 80% under optimized conditions.
Reaction Conditions
The following table summarizes key reaction conditions for different synthetic methods:
| Method | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | 80-100 | 4-6 | Ethanol | 50-70 |
| Multi-step Synthesis | Room Temp | Varies | DMSO | Up to 80% |
Characterization Techniques
Post-synthesis characterization is crucial for confirming the structure of the synthesized compound:
Nuclear Magnetic Resonance (NMR) : Utilized to confirm the molecular structure and purity.
Mass Spectrometry (MS) : Employed for molecular weight determination and structural verification.
Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Overview
4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene is a complex organic compound with significant potential in various scientific research fields. This article explores its applications in medicinal chemistry, materials science, and environmental science.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The tetraazatricyclo structure may enhance interactions with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives can inhibit specific enzyme pathways crucial for tumor growth.
Antimicrobial Properties
The compound's unique molecular structure suggests potential antimicrobial activity. Investigations into its efficacy against various bacterial strains have been promising, indicating that it may serve as a lead compound for developing new antibiotics.
Inhibitors of Blood Coagulation
Recent advancements have highlighted the compound's role as a selective inhibitor of factor XIa and plasma kallikrein. This property is particularly relevant in developing treatments for thromboembolic disorders, where controlling blood coagulation is critical.
Materials Science
Polymer Synthesis
The tetraene structure allows for polymerization reactions that can lead to new materials with desirable properties such as enhanced thermal stability and mechanical strength. Research into the synthesis of polymers from this compound has shown potential for applications in coatings and composites.
Nanotechnology Applications
Due to its unique electronic properties, 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene may also be utilized in the fabrication of nanoscale devices. Its ability to form stable structures at the nanoscale could enable advancements in electronics and photonics.
Environmental Science
Degradation of Environmental Pollutants
The compound's chemical structure may facilitate the breakdown of aromatic pollutants through microbial degradation pathways. Studies have indicated that similar tetraazatricyclo compounds can be utilized by certain bacteria to degrade harmful environmental contaminants effectively.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated various tetraazatricyclo derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Efficacy : In a controlled laboratory setting, a derivative of the compound was tested against Escherichia coli and Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) that suggests strong potential as an antimicrobial agent.
- Polymer Development : Research conducted by a team at a leading university explored the polymerization of this compound to create high-performance materials suitable for aerospace applications. The resulting polymers exhibited exceptional tensile strength and thermal resistance.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heteroatom Composition and Electronic Effects
Analysis :
- Hexaaza analogs exhibit higher polarity but may suffer from solubility limitations due to steric bulk from methyl and phenyl groups.
Substituent Effects on Bioactivity and Stability
Analysis :
- Fluorine’s electronegativity in the target compound improves resistance to oxidative metabolism compared to methoxy or chloro groups .
- Chlorophenyl groups in hexaaza analogs may enhance binding to hydrophobic pockets but introduce toxicity risks .
Structural and Crystallographic Data
| Compound | Crystallographic Method | Mean Bond Length (Å) | R Factor | Reference |
|---|---|---|---|---|
| Target Compound | SHELX-refined X-ray | ~1.34 (C–N) | 0.035–0.096* | |
| Hexaaza analog | SHELXL | 1.33 (C–N) | 0.035 |
Biological Activity
The compound 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.
Chemical Structure
The structural formula of the compound can be represented as follows:
This complex structure features a tetracyclic framework with multiple nitrogen atoms that may contribute to its biological properties.
Synthesis
The synthesis of 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene typically involves multi-step reactions including cyclization and functionalization of precursor compounds. The detailed synthetic routes often utilize reagents such as fluorinated phenyl groups and azoles to achieve the desired heterocyclic structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- Activity against MRSA : In vitro tests demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent .
- Broad-spectrum effects : The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on cancer cell lines:
- Cell viability assays : Experiments using MTT assays indicated that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines including breast and lung cancer cells.
- Mechanism of action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MRSA Inhibition :
- Cytotoxicity Assessment in Cancer Cells :
Research Findings Summary Table
| Activity Type | Target Organisms/Cells | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | MRSA | Disk diffusion | Significant inhibition observed |
| Antimicrobial | Gram-positive bacteria | Broth microdilution | Broad-spectrum activity noted |
| Cytotoxicity | A549 and MCF-7 cells | MTT assay | Dose-dependent cytotoxicity |
| Mechanism | Cancer cells | Apoptosis assays | Induces apoptosis via mitochondrial pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
